molecular formula C12H21NO5S B2772906 2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate CAS No. 2320957-24-0

2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate

Cat. No.: B2772906
CAS No.: 2320957-24-0
M. Wt: 291.36
InChI Key: JLHKLPNTUGPQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C12H21NO5S and its molecular weight is 291.36. The purity is usually 95%.
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Properties

IUPAC Name

[2-[[4-(2-hydroxyethoxy)thian-4-yl]methylamino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-10(15)17-8-11(16)13-9-12(18-5-4-14)2-6-19-7-3-12/h14H,2-9H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKLPNTUGPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC1(CCSCC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)amino)-2-oxoethyl acetate is a derivative of tetrahydrothiopyran, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C13H19NO3S2
  • Molecular Weight : 301.42 g/mol
  • Purity : Typically >95% .

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that compounds with similar structures can inhibit pathways leading to inflammation .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could protect cells from oxidative stress .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

In Vitro Studies

In vitro studies on related compounds have demonstrated significant biological activities:

  • Cell Viability Assays : MTT assays indicated that certain derivatives reduced cell viability in a dose-dependent manner, suggesting cytotoxic effects at higher concentrations .
  • Cytokine Production : Treatment with related compounds significantly decreased the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines, indicating a strong anti-inflammatory effect .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study evaluated the effects of a structurally similar compound on LPS-stimulated RAW264.7 macrophages. The results showed a significant reduction in NO production and pro-inflammatory cytokines after treatment, highlighting the potential for therapeutic use in inflammatory diseases .
  • Case Study on Cytotoxicity :
    • Another study assessed the cytotoxic effects of various derivatives on cancer cell lines. The findings indicated that certain modifications increased cytotoxicity, suggesting that structural variations can significantly impact biological activity .

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